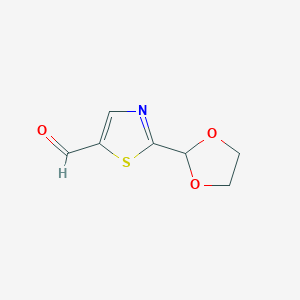

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Description

Historical Context of Thiazole-Carbaldehyde Derivatives in Heterocyclic Chemistry

The development of thiazole-carbaldehyde derivatives has its roots deeply embedded in the foundational work of heterocyclic chemistry spanning over a century. Thiazole compounds, characterized by their five-membered ring containing both sulfur and nitrogen atoms, have emerged as one of the most significant scaffolds in medicinal chemistry due to their presence in numerous natural products including peptide alkaloids, metabolites, and cyclopeptides. The historical significance of thiazole derivatives became particularly evident through their widespread occurrence in biologically active compounds, establishing them as privileged structures in drug discovery programs.

The evolution of thiazole-carbaldehyde synthesis can be traced back to the classical Hantzsch thiazole synthesis, which provided the fundamental methodology for constructing thiazole rings through condensation reactions. This methodology has undergone continuous refinement, with modern approaches incorporating advanced synthetic strategies such as cascade annulation reactions. Recent developments have introduced innovative methodologies including the Dess-Martin periodinane mediated reactions of tertiary enaminones with potassium thiocyanate, which represents a novel pathway for thiazole-5-carbaldehyde construction. These synthetic advances have enabled the preparation of complex thiazole derivatives with enhanced selectivity and efficiency.

The integration of protecting group strategies into thiazole chemistry marked another significant milestone in the field. The development of methods for incorporating 1,3-dioxolane protecting groups into thiazole-carbaldehyde systems has provided synthetic chemists with powerful tools for selective functionalization. Research conducted by scientific teams has demonstrated that compounds such as 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole serve as versatile intermediates for accessing diverse thiazole-5-carbaldehyde derivatives through metalation and electrophilic substitution reactions. This synthetic flexibility has opened new avenues for the construction of functionalized thiazole libraries suitable for biological screening programs.

The historical progression of thiazole chemistry has also been influenced by the recognition of their broad pharmacological potential. Studies spanning several decades have established that thiazole derivatives exhibit diverse biological activities including antimicrobial, anticancer, antifungal, and antiviral properties. This biological significance has driven continuous innovation in synthetic methodologies, leading to the development of sophisticated hybrid molecules that combine thiazole moieties with other pharmacologically active fragments. The strategic approach of molecular hybridization has demonstrated remarkable success in enhancing drug efficacy while minimizing resistance issues.

| Historical Period | Key Development | Representative Compounds | Impact on Field |

|---|---|---|---|

| Early 20th Century | Hantzsch Thiazole Synthesis | Basic thiazole derivatives | Foundation of thiazole chemistry |

| Mid-20th Century | Natural Product Isolation | Thiazole-containing antibiotics | Recognition of biological importance |

| Late 20th Century | Synthetic Methodology Advances | Protected thiazole intermediates | Enhanced synthetic flexibility |

| 21st Century | Hybrid Molecule Design | Thiazole-dioxolane conjugates | Improved biological properties |

Structural Significance of the 1,3-Dioxolane-Thiazole Hybrid Framework

The structural architecture of this compound embodies a sophisticated design principle that leverages the complementary properties of two distinct heterocyclic systems. The 1,3-dioxolane moiety functions as both a protecting group for the aldehyde functionality and a structural element that modifies the overall molecular properties. This five-membered heterocyclic acetal ring, characterized by the chemical formula (CH2)2O2CH2, is related to tetrahydrofuran through replacement of a methylene group with an oxygen atom. The dioxolane ring provides enhanced stability under basic conditions while maintaining the potential for selective deprotection under acidic conditions.

The thiazole component of the hybrid framework contributes essential pharmacophore characteristics that have been extensively validated in medicinal chemistry applications. The thiazole ring system, containing sulfur at position 1 and nitrogen at position 3, exhibits unique electronic properties that facilitate diverse biological interactions. The positioning of the carbaldehyde group at the 5-position of the thiazole ring creates an optimal geometry for hydrogen bonding interactions and nucleophilic attack by biological targets. This structural arrangement has been shown to be particularly favorable for enzyme inhibition and receptor binding activities.

The integration of the dioxolane and thiazole moieties through a direct carbon-carbon bond at the 2-position of the thiazole ring creates a rigid molecular framework that constrains conformational flexibility. This structural constraint can enhance binding selectivity and improve pharmacokinetic properties by reducing metabolic liability. Research has demonstrated that such hybrid frameworks often exhibit improved solubility profiles compared to their individual components, making them more suitable for biological applications. The dioxolane ring contributes polar surface area and hydrogen bonding capacity, which can enhance aqueous solubility and bioavailability.

The synthetic accessibility of the 1,3-dioxolane-thiazole hybrid framework has been demonstrated through multiple synthetic routes. The formation of 1,3-dioxolanes can be achieved through acetalization of aldehydes or ketalization of ketones with ethylene glycol under mild conditions. This protecting group strategy is particularly valuable because dioxolanes remain stable under most alkaline conditions while being readily hydrolyzed under acidic conditions to regenerate the parent carbonyl compound. Recent methodological advances have shown that the protection can be accomplished at room temperature using N-hydroxybenzenesulfonamide derivatives in the presence of base, avoiding the need for strong protonic acids.

| Structural Component | Key Properties | Functional Role | Synthetic Accessibility |

|---|---|---|---|

| Thiazole Ring | Aromatic heterocycle, electron-deficient | Pharmacophore, binding site | High, multiple synthetic routes |

| 1,3-Dioxolane Ring | Cyclic acetal, hydrolytically labile | Protecting group, solubility enhancer | High, mild reaction conditions |

| Carbaldehyde Group | Electrophilic carbon, hydrogen bonding | Reactive site, protein binding | Moderate, requires protection |

| C2-C2' Linkage | Rigid connection, fixed geometry | Conformational constraint | High, direct condensation |

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWACAIAPKGVQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde generally proceeds via:

- Starting from 2-bromo-1,3-thiazole-5-carbaldehyde , which undergoes acetalization to form the 1,3-dioxolane protecting group on the aldehyde.

- Lithiation at the 5-position of the thiazole ring using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium.

- Electrophilic quenching of the lithiated intermediate to introduce or regenerate the aldehyde functionality or other substituents.

This approach allows for selective functionalization while protecting the reactive aldehyde moiety.

Protection of the Aldehyde Group: Formation of the 1,3-Dioxolane Ring

The aldehyde group of 2-bromo-1,3-thiazole-5-carbaldehyde is protected by reaction with ethylene glycol under acidic conditions to form the corresponding 1,3-dioxolane derivative:

- Reaction: Dioxolanylation of the aldehyde.

- Purpose: Protects the aldehyde during subsequent lithiation steps to prevent side reactions.

- Yield: The protected intermediate 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole is obtained in high yield (~87% overall from the aldehyde precursor).

- Reference: This step is well-documented as the key intermediate preparation in the literature.

Lithiation and Functionalization at the 5-Position of the Thiazole Ring

The protected 2-bromo-1,3-thiazole derivative undergoes lithiation to generate a reactive organolithium intermediate at the 5-position:

- Reagents: Lithium diisopropylamide (LDA) or n-butyllithium.

- Solvent: Anhydrous tetrahydrofuran (THF).

- Temperature: Typically -70 °C to -90 °C to control reactivity and selectivity.

- Mechanism: Metalation occurs selectively at the 5-position due to the directing effect of the bromine and the dioxolane group.

- Electrophilic Quenching: The lithiated intermediate reacts with electrophiles such as:

- N-methoxy-N-methylacetamide (Weinreb amide) or morpholin-4-carbaldehyde to introduce or regenerate the aldehyde group.

- Acetaldehyde, cyclohexanone for alcohol derivatives.

- Carbon dioxide (CO2) for carboxylic acid derivatives.

- Yields: High yields (74–97%) are reported depending on the electrophile used.

Deprotection to Regenerate the Aldehyde Functionality

After lithiation and electrophilic substitution, the dioxolane protecting group is removed under acidic aqueous conditions to yield the target aldehyde:

- Reagents: Dilute acid (e.g., aqueous acetic acid).

- Conditions: Room temperature or mild heating.

- Outcome: Clean conversion to this compound or related aldehydes.

- Purification: Chromatography on silica gel is used to purify the final aldehyde products.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Aldehyde protection | Ethylene glycol, acid catalyst | 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole | ~87% | Protects aldehyde as 1,3-dioxolane |

| Lithiation | LDA or n-BuLi, THF, -70 to -90 °C | Lithiated thiazole intermediate | - | Selective lithiation at 5-position |

| Electrophilic quenching | Electrophiles (e.g., N-methoxy-N-methylacetamide, acetaldehyde, CO2) | Functionalized thiazole derivatives | 74–97% | Introduces aldehyde, alcohol, acid groups |

| Deprotection | Aqueous acid (e.g., acetic acid) | This compound | - | Regenerates aldehyde from dioxolane |

| Purification | Silica gel chromatography | Pure aldehyde compound | - | Standard purification method |

Detailed Research Findings

- The metalation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole with LDA is highly regioselective and reproducible, allowing for diverse electrophilic substitutions at the 5-position.

- Using N-methoxy-N-methylacetamide as an electrophile leads to the formation of the aldehyde group in the 5-position, regenerating the aldehyde functionality after deprotection.

- The dioxolane protecting group is stable under lithiation conditions but can be cleanly removed under mild acidic conditions without affecting the thiazole ring or other substituents.

- The methodology allows for the synthesis of libraries of functionalized thiazole derivatives, which are valuable for pharmacological screening due to the biological relevance of the thiazole scaffold.

- The synthetic route improves earlier methods by providing higher yields, better regioselectivity, and milder reaction conditions, making it suitable for scale-up and further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Substituted thiazole derivatives

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins . The thiazole ring may also interact with specific receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on constituent atoms.

Key Observations :

- Dioxolane vs. In contrast, the methylpiperazine group (C₉H₁₃N₃OS) provides basicity and hydrogen-bonding capacity, enhancing aqueous solubility .

- Aryl vs. Heterocyclic Substituents: The methoxyphenyl analog (C₁₁H₉NO₂S) exhibits higher molecular weight and lipophilicity due to its aromatic ring, which may improve membrane permeability in biological systems .

Stability and Handling Considerations

- Dioxolane Derivative : Susceptible to acidic hydrolysis, releasing formaldehyde and a ketone-thiazole intermediate. Stable in neutral or basic conditions .

- Methylpiperazine Analog : Stable under acidic conditions but may oxidize in the presence of strong oxidizing agents. Hygroscopic due to its polar amine group .

- Methoxyphenyl Analog : Demethylation of the methoxy group is possible under harsh conditions (e.g., strong acids/bases), altering its electronic profile .

Biological Activity

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring and a dioxolane moiety, which contribute to its unique chemical properties and biological interactions. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Thiazole Ring : Known for its role in various biological activities.

- Dioxolane Moiety : Often associated with improved solubility and bioavailability.

- Aldehyde Functional Group : Capable of forming covalent bonds with nucleophilic sites in proteins and enzymes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is thought to involve the inhibition of key enzymes necessary for bacterial growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 625 µg/mL | |

| Pseudomonas aeruginosa | 1250 µg/mL | |

| Escherichia coli | No activity |

Antifungal Activity

The compound has also shown promising antifungal activity, particularly against Candida albicans. The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 500 µg/mL | |

| Aspergillus niger | Moderate activity |

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The researchers noted that the thiazole ring significantly enhanced the compound's binding affinity to bacterial enzymes .

- Evaluation of Antifungal Properties : Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The results indicated that it could serve as a lead compound for developing new antifungal agents .

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic amino acids in proteins, leading to enzyme inhibition.

- Enzyme Interaction : The thiazole ring may interact with various enzymes involved in metabolic processes, disrupting normal cellular functions.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde, and how can purity be validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under reflux in polar solvents (e.g., ethanol or acetic acid) .

- Step 2: Functionalization with the 1,3-dioxolane group via nucleophilic substitution or cycloaddition reactions. For example, reacting thiazole intermediates with ethylene glycol derivatives under acid catalysis .

- Purity Validation:

Advanced: How can computational methods resolve contradictions in experimental spectral data for this compound?

Methodological Answer:

Discrepancies in spectral assignments (e.g., overlapping signals in NMR) can be addressed by:

- DFT Calculations: Optimize the molecular geometry using software like Gaussian or ORCA, and simulate NMR/IR spectra. Compare computed chemical shifts with experimental data to assign ambiguous signals .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., using SHELX programs for refinement). For example, bond angles and torsion angles around the dioxolane-thiazole junction can validate spatial conformation .

Basic: What analytical techniques are critical for characterizing the stability of the aldehyde group in this compound?

Methodological Answer:

- TGA/DSC: Assess thermal stability under nitrogen/air to detect decomposition events (e.g., aldehyde oxidation above 150°C).

- HPLC-MS: Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Use a C18 column with acetonitrile/water mobile phase .

- Reactivity Studies: Perform nucleophilic addition reactions (e.g., with hydroxylamine) to confirm aldehyde functionality via derivative formation .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Pharmacophore Modeling: Identify critical moieties (e.g., the aldehyde group as a Michael acceptor for covalent binding) using Schrödinger’s Phase or MOE.

- Derivatization Strategies:

- Replace the dioxolane with other cyclic ethers (e.g., tetrahydrofuran) to modulate lipophilicity .

- Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole 4-position to enhance electrophilicity .

- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Basic: How can researchers address low yields in the final cyclization step of the synthesis?

Methodological Answer:

Low yields often arise from side reactions (e.g., aldehyde oxidation or dioxolane ring-opening). Mitigation strategies include:

- Catalyst Optimization: Use Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization while suppressing side reactions .

- Protection/Deprotection: Temporarily protect the aldehyde as an acetal during cyclization, then deprotect under mild acidic conditions .

- Solvent Screening: Test high-boiling solvents (e.g., DMF or toluene) to improve reaction homogeneity and temperature control .

Advanced: What strategies are effective for resolving crystallographic disorder in the dioxolane ring?

Methodological Answer:

Disorder in X-ray structures (common in flexible rings) can be managed by:

- Low-Temperature Data Collection: Reduce thermal motion (e.g., collect data at 100 K using liquid nitrogen) .

- TWINABS Refinement: Apply twin refinement in SHELXL for overlapping electron density regions .

- Constraints: Restrain bond lengths/angles of the dioxolane ring to ideal values during refinement .

Basic: How to differentiate this compound from structurally similar thiazole derivatives using spectroscopic data?

Methodological Answer:

Key distinguishing features include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.